molecular formula C15H13N3O4 B3836789 N-(4-acetamidophenyl)-2-nitrobenzamide

N-(4-acetamidophenyl)-2-nitrobenzamide

Cat. No.: B3836789
M. Wt: 299.28 g/mol
InChI Key: GTQVDUWJXQQMEF-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-nitrobenzamide is a synthetic benzamide derivative supplied for research and development purposes. This compound is part of a broader chemical family characterized by an acetamidophenyl group linked to a substituted benzamide core, a structure known to be investigated for various biochemical applications . The specific molecular framework, featuring a 2-nitrobenzoyl group, is a key intermediate in organic synthesis and medicinal chemistry research, particularly in the exploration of structure-activity relationships . Researchers value this family of compounds for their potential as molecular scaffolds in developing pharmacologically active agents. Its mechanism of action is dependent on the specific biological system under investigation, but related N-(acetamidophenyl)benzamides have been studied for their ability to interact with enzymatic targets and cellular pathways, often through hydrogen bonding and hydrophobic interactions facilitated by their amide and aromatic groups . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetamidophenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10(19)16-11-6-8-12(9-7-11)17-15(20)13-4-2-3-5-14(13)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQVDUWJXQQMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 4 Acetamidophenyl 2 Nitrobenzamide

Historical and Contemporary Approaches to Core N-Substituted Benzamide (B126) Synthesis

The formation of the benzamide scaffold is a cornerstone of organic synthesis, with a rich history of methodological development. These approaches can be broadly categorized into the formation of the amide linkage, the introduction and manipulation of substituents on the aromatic rings, and the specific construction of the side chains.

Amidation Reactions for Benzamide Scaffold Construction

The most fundamental step in the synthesis of N-(4-acetamidophenyl)-2-nitrobenzamide is the creation of the amide bond. The Schotten-Baumann reaction is a classic and widely employed method for this transformation. This reaction typically involves the acylation of an amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. In the context of the target molecule, this would involve the reaction of 2-nitrobenzoyl chloride with 4-aminoacetanilide. The use of an acyl chloride, a highly reactive derivative of the carboxylic acid, facilitates the reaction under relatively mild conditions.

A general representation of this amidation reaction is as follows:

Amidation Reaction

Historically, direct amidation of a carboxylic acid and an amine requires high temperatures to drive off water, often leading to side reactions and limited substrate scope. To circumvent this, a plethora of activating agents and coupling reagents have been developed. These reagents convert the carboxylic acid into a more reactive species in situ, allowing the amidation to proceed under milder conditions.

Introduction and Regioselective Functionalization of Nitro Groups on Aromatic Rings

The presence of the nitro group at the 2-position of the benzamide core is crucial to the identity of this compound. The introduction of nitro groups onto aromatic rings is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the aromatic ring.

For the synthesis of the 2-nitrobenzoic acid precursor, the starting material would be benzoic acid. The carboxylic acid group is a meta-directing deactivator. However, to obtain the ortho-nitro substitution, specific reaction conditions or alternative synthetic routes might be employed, such as starting with a pre-functionalized aromatic ring that directs the nitration to the desired position. The precise control of reaction conditions such as temperature and reaction time is critical to avoid the formation of dinitro or other unwanted byproducts.

Specific Methodologies for Constructing the N-(4-acetamidophenyl) Moiety

The N-(4-acetamidophenyl) portion of the molecule is derived from 4-aminoacetanilide, also known as p-aminoacetanilide. This precursor is synthesized in a two-step process starting from aniline. First, the amino group of aniline is acetylated to form acetanilide. This is a common strategy to protect the amino group from oxidation and to control its reactivity in subsequent reactions. The acetylation is typically carried out using acetic anhydride (B1165640) or acetyl chloride.

Following the formation of acetanilide, a nitro group is introduced onto the aromatic ring. The acetamido group is an ortho-, para-directing activator. Nitration of acetanilide under controlled conditions primarily yields the para-nitro isomer, 4-nitroacetanilide, due to steric hindrance at the ortho positions. Finally, the nitro group of 4-nitroacetanilide is reduced to an amino group to yield 4-aminoacetanilide. This reduction can be achieved using various reducing agents, such as iron or tin in the presence of hydrochloric acid, or through catalytic hydrogenation.

Optimized Synthetic Pathways for this compound

The most direct and likely optimized pathway for the laboratory-scale synthesis of this compound involves the coupling of two readily available precursors: 2-nitrobenzoyl chloride and 4-aminoacetanilide.

The probable synthetic scheme is as follows:

Optimized Synthetic Pathway

This approach is advantageous as both starting materials are commercially available or can be synthesized through well-established procedures. The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine (B92270) to scavenge the HCl produced. The reaction generally proceeds at room temperature and can be completed within a few hours, often with high yields.

Strategies for Enhanced Reaction Efficiency and Yield

To maximize the efficiency and yield of the synthesis of this compound, several factors can be optimized. These include the choice of solvent, base, reaction temperature, and the purity of the starting materials.

FactorOptimization StrategyRationale
Solvent Use of a dry, aprotic solvent (e.g., dichloromethane, THF)Prevents hydrolysis of the acyl chloride and facilitates dissolution of reactants.
Base Use of a non-nucleophilic organic base (e.g., triethylamine, pyridine) in slight excessEffectively neutralizes the HCl byproduct without competing with the amine nucleophile.
Temperature Typically room temperature; cooling may be necessary for highly reactive substratesControls the reaction rate and minimizes the formation of side products.
Purity of Reactants Use of highly pure 2-nitrobenzoyl chloride and 4-aminoacetanilideImpurities can lead to side reactions and lower the yield and purity of the final product.
Work-up Procedure Aqueous work-up to remove the hydrochloride salt of the base and any unreacted starting materialsSimple and effective method for initial purification before recrystallization or chromatography.

Modern Catalytic Approaches in N-Substituted Benzamide Synthesis

While the traditional Schotten-Baumann approach is effective, modern organic synthesis has seen the development of catalytic methods for amide bond formation that are more atom-economical and environmentally benign. These methods often involve the direct coupling of a carboxylic acid and an amine, avoiding the need for the pre-formation of a reactive acyl chloride.

Catalysts for direct amidation can be broadly categorized as:

Boron-based catalysts: Boronic acids and their derivatives have been shown to catalyze the direct amidation of carboxylic acids.

Transition metal catalysts: Complexes of metals such as zirconium, titanium, and iron have been developed for this purpose. These catalysts activate the carboxylic acid towards nucleophilic attack by the amine. mdpi.com

Enzyme catalysis: Lipases and other enzymes can be used to form amide bonds under mild conditions, often with high selectivity.

While specific applications of these modern catalytic methods for the synthesis of this compound are not extensively reported in the literature, they represent a promising area for future research to develop more sustainable synthetic routes.

Rational Design and Preparation of this compound Analogs and Derivatives

The rational design of analogs of this compound is a strategic approach employed in medicinal chemistry and materials science to systematically investigate structure-activity relationships (SAR). This process involves the targeted modification of the parent molecule to elucidate the roles of its different structural components. The preparation of these analogs leverages established synthetic methodologies, primarily revolving around the acylation of anilines with benzoyl chlorides.

Targeted Structural Modifications for Systematic Research

Modifications on the 2-Nitrobenzoyl Ring:

The 2-nitrobenzoyl portion of the molecule is a key area for targeted structural changes. The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the aromatic ring and the reactivity of the amide. Systematic research often involves:

Positional Isomerism of the Nitro Group: Moving the nitro group from the ortho (2-position) to the meta (3-position) or para (4-position) allows for an investigation into the impact of its steric hindrance and electronic effects on molecular conformation and interactions.

Substitution of the Nitro Group: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) can systematically alter the electronic nature of the benzoyl ring.

Introduction of Additional Substituents: Adding other functional groups (e.g., halogens, alkyls, hydroxyls) at various positions on the benzoyl ring can probe steric tolerance and introduce new potential interaction sites.

Modifications on the N-(4-acetamidophenyl) Ring:

Alteration of the Acetamido Group: The acetamido group can be replaced with other acyl groups of varying chain lengths and branching (e.g., propanamido, isobutyramido) to assess the impact of lipophilicity and steric bulk.

Positional Isomerism of the Acetamido Group: Moving the acetamido group to the meta (3-position) or ortho (2-position) of the aniline ring can provide insights into the geometric requirements for activity.

Substitution on the Phenyl Ring: Introducing substituents on the phenyl ring of the acetanilide portion can further modulate the electronic and steric properties of this part of the molecule.

Modification of the Amide Linker:

The central amide bond is crucial for the structural integrity of the molecule. While less commonly modified in initial SAR studies, alterations can include:

N-Alkylation: Introduction of a small alkyl group (e.g., methyl) on the amide nitrogen can remove the hydrogen bond donor capability and alter the rotational barrier around the amide bond.

Bioisosteric Replacement: In more advanced studies, the amide bond could be replaced with bioisosteres such as a thioamide or a reversed amide to investigate the importance of the bond's geometry and hydrogen bonding characteristics.

The following table outlines a series of hypothetical analogs designed for systematic research, based on the principles of targeted structural modification.

Analog ID Modification on 2-Nitrobenzoyl Ring Modification on N-(4-acetamidophenyl) Ring Rationale for Modification
A-1 3-NitrobenzoylUnmodifiedInvestigate positional isomerism of the nitro group.
A-2 4-NitrobenzoylUnmodifiedInvestigate positional isomerism of the nitro group.
A-3 2-CyanobenzoylUnmodifiedReplace nitro with another electron-withdrawing group.
A-4 2-MethoxybenzoylUnmodifiedReplace nitro with an electron-donating group.
B-1 UnmodifiedN-(4-propanamidophenyl)Increase lipophilicity of the acetamido substituent.
B-2 UnmodifiedN-(3-acetamidophenyl)Investigate positional isomerism of the acetamido group.
C-1 2-NitrobenzoylN-methyl-N-(4-acetamidophenyl)Remove amide hydrogen bond donor capability.

Synthesis of Chemically Diverse this compound Congeners

The synthesis of a diverse library of this compound congeners is essential for exploring a wider chemical space and identifying compounds with potentially enhanced or novel properties. This process typically involves the reaction of a variety of substituted anilines with a range of substituted benzoyl chlorides.

A common synthetic route involves the acylation of a substituted N-phenylacetamide with a substituted nitrobenzoyl chloride in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane or dioxane. The requisite substituted starting materials are often commercially available or can be synthesized through well-established chemical transformations.

For example, to synthesize congeners with variations on the 2-nitrobenzoyl ring, a series of substituted 2-nitrobenzoic acids can be converted to their corresponding acid chlorides using reagents like thionyl chloride or oxalyl chloride. These activated acylating agents can then be reacted with N-(4-aminophenyl)acetamide to yield the desired congeners.

Conversely, to introduce diversity into the N-phenyl portion of the molecule, 2-nitrobenzoyl chloride can be reacted with a library of structurally varied anilines. The resulting N-aryl-2-nitrobenzamides can then be acylated on the amino group of the aniline ring if it is not already functionalized.

The following table presents a selection of chemically diverse congeners of this compound and the general synthetic strategy for their preparation.

Congener Starting Material 1 (Amine) Starting Material 2 (Acyl Chloride) Key Modification
N-(4-acetamido-2-methylphenyl)-2-nitrobenzamide4-Amino-3-methylacetanilide2-Nitrobenzoyl chlorideIntroduction of a methyl group on the acetanilide ring.
N-(4-acetamidophenyl)-5-chloro-2-nitrobenzamide4-Aminoacetanilide5-Chloro-2-nitrobenzoyl chlorideAddition of a halogen to the nitrobenzoyl ring.
N-(4-acetamidophenyl)-2,4-dinitrobenzamide4-Aminoacetanilide2,4-Dinitrobenzoyl chlorideIntroduction of a second nitro group.
2-Nitro-N-(4-(trifluoroacetamido)phenyl)benzamideN-(4-aminophenyl)-2,2,2-trifluoroacetamide2-Nitrobenzoyl chlorideReplacement of acetyl with a trifluoroacetyl group.

Theoretical and Computational Investigations of N 4 Acetamidophenyl 2 Nitrobenzamide

Quantum Chemical Characterization and Electronic Structure Elucidation

No published studies were found that specifically apply Density Functional Theory (DFT) to optimize the molecular geometry and analyze the stability of N-(4-acetamidophenyl)-2-nitrobenzamide. Such a study would typically involve calculations using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to determine key structural parameters like bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. Thermodynamic parameters such as total energy, enthalpy, and Gibbs free energy, which indicate the molecule's stability, have not been computationally reported.

Specific data on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—for this compound are not available. This analysis is crucial for understanding the molecule's chemical reactivity, with the HOMO-LUMO energy gap being a key indicator of kinetic stability. Similarly, a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and identifies electrophilic and nucleophilic sites, has not been computationally generated for this compound in published literature.

There are no available studies presenting the computationally predicted spectroscopic data for this compound. Theoretical calculations, often performed alongside experimental work, are used to predict vibrational frequencies (IR), electronic transitions (UV-Vis), and chemical shifts (NMR). This data helps in the assignment of experimental spectra. For this specific compound, a comparison between theoretical and experimental spectral values is not possible due to the absence of published computational results.

Advanced Conformational Analysis and Molecular Dynamics Simulations

A detailed conformational analysis, which would involve mapping the potential energy surface by systematically rotating the key dihedral angles (e.g., around the amide bond and the bonds connecting the phenyl rings), has not been reported for this compound. This type of study is essential for identifying the most stable conformers and the energy barriers between them.

No molecular dynamics (MD) simulation studies for this compound were found. MD simulations are employed to understand the dynamic behavior of a molecule over time, including its interactions with solvent molecules (e.g., water) and its structural flexibility. Such investigations would provide insight into how the compound behaves in a biological or solution-phase environment, but this information is not currently available.

Molecular Interaction Modeling and Ligand-Biomolecule Binding Predictions

Molecular interaction modeling for this compound focuses on predicting how it might bind to biological targets. This involves computational docking to identify potential protein partners and detailed analysis of the forces governing these interactions.

While specific docking studies for this compound are not extensively documented in publicly available literature, its structural motifs suggest several plausible protein targets. The nitrobenzamide moiety is a common feature in various biologically active molecules. For instance, derivatives of nitrobenzamide have been investigated for their therapeutic potential. nih.govmdpi.com Computational docking simulations can be employed to predict the binding affinity and pose of this compound within the active sites of these hypothesized targets.

The process involves generating a 3D model of the compound and docking it into the crystal structures of proteins known to be modulated by similar ligands. The selection of potential targets is often guided by the known biological activities of structurally related compounds. For example, based on the activities of other nitroaromatic compounds, potential targets could include enzymes involved in microbial metabolic pathways or kinases in human signaling cascades. nih.govnih.gov The results of such docking studies are typically ranked based on a scoring function that estimates the binding free energy.

Table 1: Hypothesized Molecular Targets and Docking Predictions for this compound

Hypothesized Target Class Example Protein Target (PDB ID) Rationale for Selection Predicted Binding Affinity (Illustrative)
Protein Kinases Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Benzamide (B126) derivatives are known to inhibit kinases. nih.gov -8.5 kcal/mol
Bacterial Enzymes α-glucosidase Nitrobenzamide derivatives have shown inhibitory activity. nih.gov -7.9 kcal/mol
Protozoal Enzymes Trypanothione Reductase Nitroaromatic compounds are explored for anti-parasitic activities. -8.2 kcal/mol

Note: The predicted binding affinities are illustrative and would need to be determined by specific computational docking studies.

The binding mode of this compound within a protein's active site is stabilized by a network of intermolecular interactions. Computational models predict these interactions with a high degree of detail.

Hydrogen Bonding: The amide linker in this compound provides both a hydrogen bond donor (N-H) and an acceptor (C=O). The acetamido group also contains a hydrogen bond donor and acceptor. The nitro group is a strong hydrogen bond acceptor. These features allow the molecule to form multiple hydrogen bonds with amino acid residues in a protein's binding pocket, such as with the backbone or side chains of residues like methionine, lysine, aspartic acid, and arginine. nih.govnih.gov

Hydrophobic Interactions: The two phenyl rings in the structure are key contributors to hydrophobic interactions. These rings can engage in π-π stacking, π-π T-shaped, and π-alkyl interactions with aromatic (e.g., phenylalanine, tyrosine, tryptophan) and aliphatic (e.g., leucine, valine, isoleucine) amino acid residues in the target protein. nih.govnih.gov These interactions are crucial for the stability of the ligand-protein complex.

Table 2: Predicted Intermolecular Interactions for this compound

Interaction Type Potential Interacting Functional Groups of the Compound Potential Interacting Amino Acid Residues
Hydrogen Bonding Amide N-H, Amide C=O, Acetamido N-H, Acetamido C=O, Nitro O Ser, Thr, Tyr, Asn, Gln, Asp, Glu, His, Arg, Lys
π-π Stacking Phenyl rings Phe, Tyr, Trp, His
Hydrophobic (π-alkyl) Phenyl rings Ala, Val, Leu, Ile, Pro, Met
Electrostatic Nitro group Polar and charged residues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR can provide insights into the mechanism of action and guide the design of more potent molecules.

To develop a QSAR model, a dataset of compounds with varying structural features and their corresponding biological activities (e.g., IC50 values) against a specific target is required. For a series of this compound derivatives, structural features, known as molecular descriptors, would be calculated. These descriptors can be categorized as:

Electronic: Descriptors related to the electron distribution, such as partial charges, dipole moment, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the electron-withdrawing nitro group significantly impacts these properties. mdpi.com

Steric: Descriptors related to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic: Descriptors related to the water-solubility of the molecule, such as the logarithm of the partition coefficient (logP).

Topological: Descriptors that describe the connectivity of atoms in the molecule.

Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a predictive model that correlates these descriptors with the observed biological activity.

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Based on the structure of this compound and the analysis of its potential interactions, a hypothetical pharmacophore can be proposed.

Key Pharmacophoric Features:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the nitro group and the carbonyl groups of the amide and acetamido functions.

Hydrogen Bond Donor (HBD): The nitrogen atom of the amide and acetamido groups.

Aromatic Rings (AR): The two phenyl rings, which can participate in hydrophobic and aromatic interactions.

The spatial relationship between these features is critical. For instance, the distance and angle between the hydrogen bond donors/acceptors and the aromatic rings will determine the binding specificity. The dihedral angle between the two phenyl rings, influenced by the substitution pattern, is a key structural determinant. researchgate.net QSAR studies on related compound series have shown that substitutions on the phenyl rings can significantly modulate activity, with both electron-donating and electron-withdrawing groups potentially enhancing inhibitory potential depending on the target. nih.gov

Molecular Level Biological Interaction and Mechanistic Studies of N 4 Acetamidophenyl 2 Nitrobenzamide

In Vitro Assessment of Specific Biomolecular Targets and Binding Affinity

Comprehensive in vitro assessments to identify and characterize the specific biomolecular targets of N-(4-acetamidophenyl)-2-nitrobenzamide and to quantify its binding affinity have not been detailed in the available research.

Characterization of Enzyme Inhibition or Activation Profiles

No specific data from enzyme inhibition or activation assays for this compound are available in the public domain. Research on other benzamide (B126) derivatives has shown that this class of compounds can interact with various enzymes, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Ligand-Receptor Binding Studies and Determination of Dissociation Constants

There is a lack of published ligand-receptor binding studies for this compound. Consequently, dissociation constants (Kd) and other binding parameters that would define its affinity and selectivity for specific biological receptors have not been determined.

Investigation of Protein-Protein Interaction Modulation by this compound

The potential for this compound to modulate protein-protein interactions remains uninvestigated. The ability of small molecules to interfere with or stabilize such interactions is a key mechanism for therapeutic intervention, but no studies have specifically explored this for the compound .

Elucidation of Cellular Pathway Modulation and Intracellular Effects (in vitro, non-clinical)

The effects of this compound on specific cellular signaling cascades and other intracellular processes have not been the subject of detailed non-clinical, in vitro investigation.

Investigation of this compound's Influence on Specific Cellular Signaling Cascades

While some N-substituted benzamides have been shown to influence cellular signaling, there is no specific information available regarding the pathways modulated by this compound.

Analysis of Effects on Cellular Processes such as Cell Proliferation and Apoptosis Pathways in Model Systems (mechanistic, not therapeutic)

Mechanistic studies on the effects of this compound on cell proliferation and apoptosis are not available. However, research on a related N-substituted benzamide, referred to as 3CPA, has indicated an ability to induce apoptosis. These studies showed that 3CPA can trigger the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. This process leads to the activation of effector caspases, which are responsible for the execution phase of apoptosis. Furthermore, it was observed that the induction of apoptosis by this related compound is independent of the p53 tumor suppressor protein. It is important to note that these findings pertain to a different, though related, compound and cannot be directly attributed to this compound without specific experimental evidence.

Modulation of Specific Transporter Proteins or Ion Channels

While direct studies on this compound's effects on transporter proteins or ion channels are not extensively documented, the compound's structural components suggest potential interactions. The N-(4-acetamidophenyl) moiety is a core component of acetaminophen (B1664979). Research has shown that metabolites of acetaminophen can interact with multidrug resistance-associated proteins (MRP), specifically inhibiting MRP4-mediated transport. This suggests that the acetamidophenyl group could play a role in interactions with such transporters.

Mechanistic Insights Derived from Structure-Activity Relationship (SAR) Studies

Correlating Structural Modifications with Changes in Molecular Interaction Profiles

Structure-activity relationship (SAR) studies on analogous nitrobenzamide derivatives provide a framework for predicting how modifications to this compound might alter its biological activity. Research on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated that substitutions on the phenyl ring significantly impact inhibitory potential. nih.gov The study revealed that the specific placement of a nitro group was a critical determinant of a compound's activity. nih.gov

This principle can be extrapolated to this compound. Modifications such as the addition of halogen atoms or altering the substitution pattern on either of its two aromatic rings would likely change its electronic distribution, steric profile, and hydrogen-bonding capabilities. These changes would, in turn, influence its binding affinity and selectivity for biological targets. The strategy of extending a lead structure by adding functional groups can probe for additional binding interactions with a target site. stereoelectronics.org

Table 1: Hypothetical SAR Insights for this compound Analogs

Modification to Scaffold Predicted Impact on Molecular Interaction Rationale
Shifting the nitro group (e.g., to the 4-position) Altered electrostatic and binding interactions The position of the electron-withdrawing nitro group is critical for activity in related analogs. nih.gov
Adding a halogen to the nitrobenzoyl ring Increased hydrophobic interactions and potential for halogen bonding The presence of halogens plays an important role in the antimicrobial activities of some related compounds. researchgate.net
Modifying the acetyl group on the phenyl ring Changed hydrogen bond donor/acceptor capacity Amide groups are key participants in hydrogen bonding with biological targets. stereoelectronics.org

This table is based on established SAR principles and findings from related but distinct chemical series. Direct experimental validation for this compound is required.

Identifying Critical Functional Groups and Their Roles in Target Engagement

The structure of this compound contains several functional groups that are critical for its potential biological interactions.

The Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.com It can act as a pharmacophore, altering molecular polarity and facilitating interactions with nucleophilic sites within a protein's binding pocket. mdpi.com The strategic placement of a nitro group is a common tactic in medicinal chemistry to enhance bioactivity. mdpi.com

The Amide Linker: The amide bond (–CO–NH–) is a cornerstone functional group that provides structural rigidity and participates in crucial binding interactions. Amides are potent hydrogen bond acceptors at the carbonyl oxygen and can be hydrogen bond donors at the N-H group. stereoelectronics.org This dual capacity allows them to form strong, directional interactions with amino acid residues in a target protein, anchoring the molecule in the binding site. nih.gov

The N-(4-acetamidophenyl) Moiety: This part of the molecule offers multiple points of interaction. The phenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar regions of a binding site. stereoelectronics.org The acetamido group (–NHCOCH₃) itself provides an additional hydrogen bond donor (N-H) and acceptor (C=O), further stabilizing the ligand-target complex.

Exploration of Specific Biological Activities in Model Systems

Investigation of this compound's Effects on Microbial Growth or Viability (in vitro)

While direct in vitro antimicrobial data for this compound is limited, extensive research on related nitrobenzamide derivatives indicates a strong potential for antimicrobial activity. Studies have consistently shown that compounds containing a nitrobenzamide scaffold possess a broad spectrum of activity against various microorganisms. nih.gov

For example, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives were found to be active against both bacteria and fungi, with minimum inhibitory concentrations (MICs) as low as 1.95 µg/ml against drug-resistant B. subtilis. nih.gov Another study on 4-nitrobenzamide-derived Schiff bases identified two compounds, 3a and 3a1, as being highly potent compared to other synthesized analogs. ijpbs.com SAR studies on different series have reinforced that the presence of a nitro group is often crucial for antimicrobial efficacy. researchgate.net

Table 2: Antimicrobial Activity of Related Benzamide and Nitrobenzamide Derivatives

Compound Series Organism(s) Reported Activity (MIC) Source
N-(2-hydroxy-4-nitrophenyl)benzamide (1d) Drug-resistant B. subtilis 1.95 µg/ml nih.gov
N-(2-hydroxy-4-nitrophenyl)benzamide (1d) B. subtilis 3.9 µg/ml nih.gov
N-(2-hydroxy-4-nitrophenyl)benzamide (1d) S. aureus 7.8 µg/ml nih.gov

These findings strongly suggest that this compound warrants investigation as a potential antimicrobial agent. Its combination of a nitroaromatic ring and a benzamide structure aligns with features known to confer antimicrobial properties.

Assessment of Interactions with Viral Components or Replication Processes in Cell Lines

The potential for this compound to possess antiviral activity is supported by research on structurally related compounds. A recently synthesized series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives, which share the 2-nitro-substituted aromatic feature, displayed potent in vitro antiviral activity against several viruses, including Adenovirus, HSV-1, and coxsackievirus. rsc.orgresearchgate.net The mechanism for these analogs was proposed to be the inhibition of viral deubiquitinase (DUB) enzymes. rsc.org

Furthermore, various N-phenylbenzamide derivatives have been identified as effective inhibitors of enteroviruses. nih.govmdpi.com For instance, two N-phenyl benzamides, CL212 and CL213, were found to prevent Coxsackievirus A9 (CVA9) infection at low micromolar concentrations, likely by binding directly to the viral capsid. mdpi.com Another compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed promise as a lead for developing anti-EV71 drugs. mdpi.com

These studies collectively indicate that the benzamide scaffold, particularly when combined with aromatic systems like a nitrophenyl group, is a viable pharmacophore for the development of antiviral agents. The activity of these analogs is often assessed in cell-based assays, such as cytopathic effect (CPE) assays in Vero or A549 cells, to determine the 50% inhibitory concentration (IC₅₀). nih.govmdpi.com Based on these precedents, evaluating this compound in similar cell line models would be a logical step to ascertain its potential interactions with viral components or replication machinery.

Evaluation of Anti-parasitic Effects in Protozoan Cell Cultures

The anti-parasitic potential of nitroaromatic compounds is often attributed to the bioreduction of the nitro group within the parasite, a process catalyzed by parasitic nitroreductases that are absent in mammalian host cells. This selective activation leads to the formation of cytotoxic reactive nitrogen species, such as nitroso and hydroxylamine (B1172632) derivatives, which can cause damage to parasitic DNA, proteins, and other essential macromolecules, ultimately leading to cell death. This mechanism provides a rationale for the exploration of various nitroaromatic scaffolds in the search for new and effective anti-parasitic drugs.

Research into related nitroaromatic compounds has demonstrated significant in vitro activity against several protozoan parasites, including those responsible for Chagas disease (Trypanosoma cruzi), human African trypanosomiasis (Trypanosoma brucei), leishmaniasis (Leishmania spp.), trichomoniasis (Trichomonas vaginalis), and giardiasis (Giardia intestinalis). For instance, derivatives of 5-nitroindazoles and 8-nitroquinolinones have shown potent and selective activity against various Leishmania and Trypanosoma species. nih.govnih.govnih.gov Similarly, 5-nitroimidazole derivatives have been a cornerstone in the treatment of trichomoniasis and giardiasis, although resistance is an emerging concern. mdpi.comnih.govuq.edu.au

The following table summarizes the in vitro anti-parasitic activities of several nitroaromatic compounds that are structurally related to this compound, highlighting their efficacy against different protozoan cell cultures.

Compound ClassSpecific CompoundProtozoan SpeciesActivity (IC50/EC50/MLC)Reference
Nitroimidazole Derivative O2N-BZM9Trichomonas vaginalisIC50: 4.8 µM mdpi.com
Nitroquinolinone Derivative Compound 12 (6-bromo-8-nitroquinolin-2(1H)-one)Trypanosoma brucei bruceiEC50: 12 nM nih.gov
Nitroquinolinone Derivative Compound 12 (6-bromo-8-nitroquinolin-2(1H)-one)Trypanosoma cruzi (amastigotes)EC50: 500 nM nih.gov
Nitrothiazole Derivative Nitazoxanide (NTZ)Trichomonas vaginalis (MTZ-resistant)MLC: 50 µg/ml (24h) nih.gov
Nitroindazolin-3-one Derivative Compound 5a (5-nitro-2-picolyl-indazolin-3-one)Trypanosoma cruzi (epimastigotes)IC50: 1.1 ± 0.3 µM nih.gov
Nitroindazolin-3-one Derivative Compound 5a (5-nitro-2-picolyl-indazolin-3-one)Trypanosoma cruzi (trypomastigotes)IC50: 5.4 ± 1.0 µM nih.gov
Nitazoxanide-N-methyl-1H-benzimidazole Hybrid CMC-20Giardia intestinalis (WB strain)IC50: 0.015 µM fiocruz.brsemanticscholar.org
N-(nitrothiazolyl) salicylamide TizoxanideGiardia intestinalis (MTZ-susceptible)Eight times more active than metronidazole nih.gov
5-Nitroimidazole Derivative OrnidazoleTrichomonas vaginalisNo resistance observed in 94 clinical isolates nih.gov
Nitroindazole Derivative 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetateLeishmania amazonensis (amastigotes)IC50: 0.46 ± 0.01 µM nih.gov
5-Nitrothiazole-NSAID Chimera Compound 4 (Indomethacin hybrid)Giardia intestinalisIC50: 0.145 µM nih.gov
5-Nitroimidazole Derivative OrnidazoleGiardia lambliaIC50: 0.12 mg/L researchgate.net
Nitroimidazole Derivative 4(5)-bromo-1-(4-cianophenacyl)-2-methyl-5(4)-nitroimidazoleTrypanosoma cruziIC50: 1.15 µg/mL researchgate.net

These findings for structurally related nitroaromatic compounds underscore the therapeutic potential of this chemical class against a wide array of protozoan pathogens. The data suggests that the this compound scaffold represents a viable starting point for the design and synthesis of novel anti-parasitic agents. Further investigation is warranted to directly evaluate its efficacy and to explore structure-activity relationships within this specific series of nitrobenzamides.

Advanced Analytical and Spectroscopic Characterization of N 4 Acetamidophenyl 2 Nitrobenzamide in Research

Comprehensive Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for characterizing the molecular structure of N-(4-acetamidophenyl)-2-nitrobenzamide. Each method probes different aspects of the molecule's quantum mechanical properties, yielding a detailed picture of its constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton (¹H) and Carbon (¹³C) Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise location of each proton and carbon atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For aromatic protons, the chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating acetamido group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached functional groups. For instance, the carbonyl carbons of the amide and acetamido groups typically appear at the downfield end of the spectrum.

Table 1: Representative NMR Data for this compound and Related Structures

Compound ¹H NMR (DMSO-d₆) δ (ppm) ¹³C NMR δ (ppm)
N-(2,2-diphenylethyl)-4-nitrobenzamide 8.89 (t, J = 5.5 Hz, 1H), 8.32–8.24 (m, 2H), 7.97–7.89 (m, 2H), 7.32–7.27 (m, 7H), 7.24–7.13 (m, 3H), 4.44 (t, J = 7.9 Hz, 1H), 3.95 (dd, J = 8.1, 5.5 Hz, 2H) mdpi.com Not explicitly provided
4-Nitrobenzamide 8.49 (d, 2H, J = 1.3 Hz), 8.21 (d, 2H, J = 1.28 Hz), 7.83(s, 1H), 7.00 (s, 1H) (in Acetone-d6) rsc.org 167.47, 150.69, 141.15, 129.94, 124.34 (in Acetone-d6) rsc.org
2-Nitro-N-(4-nitrophenyl)benzamide 7.31(2H,d,J= 8.0 Hz), 7.34 (2H, d, J= 8.7 Hz) 7.65 (2H, d, J= 6.9 Hz), 7.75 (2H, d, J= 8.2 Hz), 9.04 (1H, s, broad, NH) researchgate.net 165.4 (C = O),147.8, 134.6, 134.4, 132.7, 132.1, 130.3, 129.9, 129.3, 125.0 researchgate.net

Note: The table presents data for related compounds to provide a comparative context for the expected spectral features of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. These methods are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrational modes include the N-H stretch of the amide group, the C=O stretching of both the amide and acetamido groups, and the symmetric and asymmetric stretches of the nitro group. For example, in the related compound 2-Nitro-N-(4-nitrophenyl)benzamide, the IR spectrum shows bands at 3251 cm⁻¹ (N-H), 1667 cm⁻¹ (C=O), and 1529 and 1325 cm⁻¹ for the nitro group researchgate.net.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. The technique can be used to identify the aromatic C-C stretching modes and other skeletal vibrations. Resonance Raman spectroscopy, which involves exciting the molecule with a laser wavelength that corresponds to an electronic transition, can be employed to enhance the signals of specific chromophoric parts of the molecule, such as the nitro-substituted ring.

Table 2: Key IR Vibrational Frequencies for Related Benzamide (B126) Structures

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference Compound
N-H Stretch 3215–3350 N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide nih.gov
C-H (aromatic) Stretch 3033–3080 N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide nih.gov
C=O (amide) Stretch 1680–1748 N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide nih.gov
NO₂ Asymmetric Stretch ~1530 2-Nitro-N-(4-nitrophenyl)benzamide researchgate.net
NO₂ Symmetric Stretch ~1325 2-Nitro-N-(4-nitrophenyl)benzamide researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light corresponds to the excitation of outer electrons from their ground state to a higher energy state shu.ac.uk.

The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the amide group shu.ac.ukuzh.ch. The n → π* transitions, usually of lower intensity, involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital shu.ac.ukuzh.chyoutube.com. The presence of the nitro and acetamido groups, which are chromophores, significantly influences the position and intensity of these absorption bands. The extent of conjugation between the two aromatic rings, bridged by the amide linkage, will also affect the wavelength of maximum absorption (λₘₐₓ).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition mdpi.com.

Upon ionization, the molecule undergoes fragmentation, and the resulting charged fragments are detected. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve cleavage of the amide bond, loss of the nitro group (as NO or NO₂), and fragmentation of the acetamido group. For instance, studies on nitroaromatic compounds have shown that fragmentation can involve decarboxylation and loss of NO or NO₂ nih.gov. The analysis of these fragment ions helps to confirm the connectivity of the different structural motifs within the molecule.

Crystallographic Analysis for Three-Dimensional Structure Determination

While spectroscopic methods provide information about molecular connectivity and electronic structure, crystallographic analysis is essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for obtaining detailed information about the crystal structure of this compound. This technique provides precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

For related benzanilide structures, X-ray diffraction studies have revealed important structural features. For example, in N-(4-chlorophenyl)-2-nitrobenzamide, the dihedral angle between the two aromatic rings is 82.71 (6)°, and the nitro group is twisted by 40.6 (2)° from the plane of its attached phenyl ring researchgate.net. Similarly, for 2-Nitro-N-(4-nitrophenyl)benzamide, the dihedral angle between the aromatic rings is 82.32(4)° researchgate.net. These studies also elucidate the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. In the case of this compound, hydrogen bonding involving the amide N-H, the carbonyl oxygens, and potentially the nitro group would be expected to play a significant role in the crystal lattice.

Table 3: Crystallographic Data for a Structurally Related Compound: 2-Nitro-N-(4-nitrophenyl)benzamide researchgate.net

Parameter Value
Crystal system Orthorhombic
Space group P 2₁ 2₁ 2₁
a (Å) 8.9443(10)
b (Å) 9.7147(11)
c (Å) 13.8016(16)
Volume (ų) 1199.2(2)
Z 4

This data for a related compound highlights the type of detailed structural information that can be obtained from single-crystal X-ray diffraction analysis.

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The determination of the three-dimensional architecture of a crystalline solid is crucial for understanding its physicochemical properties. While specific crystallographic data for this compound is not publicly available, analysis of a closely related analogue, 2-nitro-N-(4-nitrophenyl)benzamide, provides significant insight into the expected structural motifs and intermolecular interactions.

The crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide was determined by single-crystal X-ray diffraction. researchgate.nettubitak.gov.tr The compound crystallizes in the orthorhombic space group P2₁2₁2₁, revealing a non-planar molecular conformation. researchgate.nettubitak.gov.tr The dihedral angle between the two aromatic rings is a significant 82.32(4)°. researchgate.nettubitak.gov.tr This twisted arrangement is a key feature of its molecular geometry.

The stability of the crystal lattice is significantly influenced by a network of hydrogen bonds. researchgate.nettubitak.gov.tr In the crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide, intermolecular N-H···O hydrogen bonds are pivotal in stabilizing the crystal packing, leading to the formation of a complex three-dimensional network. researchgate.nettubitak.gov.tr An intramolecular C-H···O hydrogen bond also contributes to the conformational stability, resulting in the formation of a non-planar six-membered ring. researchgate.nettubitak.gov.tr Such hydrogen bonding patterns are critical in dictating the arrangement of molecules in the solid state. The nitro groups themselves are twisted relative to their attached phenyl rings, with dihedral angles of 1.97(3)° and 15.73(3)°. researchgate.nettubitak.gov.tr

The detailed crystallographic parameters for this analogue are summarized in the table below.

Table 1: Crystallographic Data for the Analogue Compound 2-Nitro-N-(4-nitrophenyl)benzamide

Parameter Value
Empirical Formula C₁₃H₉N₃O₅
Formula Weight 287.23
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.9443(10)
b (Å) 9.7147(11)
c (Å) 13.8016(16)
Volume (ų) 1199.2(2)
Z 4
Calculated Density (Mg/m³) 1.591

Data sourced from Saeed, A., et al. (2008). researchgate.nettubitak.gov.tr

Chromatographic and Separation Techniques for Purity and Identity Confirmation

Chromatographic methods are indispensable tools for verifying the purity and identity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment, while more advanced methods can be employed for complex separation challenges.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates and active compounds. For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method would be the most common approach. While a specific, validated method for this exact compound is not detailed in the literature, typical conditions can be inferred from methods developed for structurally similar benzamide and acetamide derivatives. sielc.comresearchgate.net

A standard RP-HPLC setup would likely utilize a C18 stationary phase, which effectively separates moderately polar to nonpolar compounds. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comresearchgate.net The addition of a small amount of acid, like formic acid or phosphoric acid, to the mobile phase is common practice to ensure sharp, symmetrical peak shapes by controlling the ionization state of the analyte. sielc.comresearchgate.net Detection is usually accomplished using a UV detector set at a wavelength where the analyte exhibits strong absorbance.

Table 2: Typical RP-HPLC Parameters for Purity Analysis of Benzamide Derivatives

Parameter Typical Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV Absorbance (e.g., 254 nm or 320 nm)
Column Temperature Ambient or controlled (e.g., 40 °C)

These parameters are illustrative and based on methods for related compounds. sielc.comresearchgate.netekb.egnih.gov

In research and development, it is often necessary to separate the main compound from closely related impurities, such as positional isomers (e.g., N-(4-acetamidophenyl)-3-nitrobenzamide), precursors, or potential in vitro metabolites. Advanced separation techniques offer enhanced resolution and speed for these challenging separations.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with sub-2 µm particles, UHPLC systems can achieve much higher separation efficiency and significantly reduce analysis times. This technique would be highly effective for resolving this compound from its isomers, where structural differences are minimal.

Furthermore, the choice of stationary phase chemistry can be tailored to exploit subtle differences between the analyte and its impurities. Fused-core particle columns, for instance, can provide high efficiency at lower backpressures compared to traditional fully porous sub-2 µm particles. For particularly difficult separations, multidimensional chromatography or alternative techniques like supercritical fluid chromatography (SFC) could be employed to provide alternative selectivity and achieve baseline separation of all components. These advanced methods are crucial for ensuring the comprehensive characterization and quality control of the target compound.

Future Directions and Emerging Research Avenues for N 4 Acetamidophenyl 2 Nitrobenzamide

Development of Novel Synthetic Strategies for Enhanced Accessibility and Diversity

The future exploration of N-(4-acetamidophenyl)-2-nitrobenzamide hinges on the development of efficient and versatile synthetic methodologies. While classical amide bond formation reactions are reliable, future research could focus on more advanced and sustainable approaches. Modern palladium-catalyzed cross-coupling reactions, for example, could offer a direct route to N-allylbenzamides from N-propargyl benzamides and boronic acids, a strategy that could be adapted to create a diverse library of this compound analogs. acs.org Furthermore, the application of mechanochemistry, using techniques like ball milling, could provide an environmentally friendly, solvent-free synthetic route, potentially leading to higher yields and reduced waste. mdpi.com

The development of one-pot synthesis protocols would also be a significant step forward, streamlining the production of derivatives and reducing the need for intermediate purification steps. Such advancements would not only make the parent compound more accessible for research but also facilitate the rapid generation of a diverse chemical library for structure-activity relationship (SAR) studies. A series of novel 4-substituted-3-nitrobenzamide derivatives have been successfully designed and synthesized, indicating the feasibility of creating a range of related compounds for biological evaluation. nih.gov

Advanced Computational Approaches for De Novo Design and Targeted Modulation

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of bioactive molecules. For this compound, computational approaches can guide the design of new derivatives with enhanced properties. tandfonline.comtaylorandfrancis.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate structural features with biological activity. nih.gov These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and testing. nih.gov

Molecular docking simulations can provide insights into the potential binding modes of this compound and its analogs with various biological targets. nih.gov By understanding these interactions at a molecular level, researchers can rationally design modifications to improve binding affinity and selectivity. Furthermore, de novo drug design algorithms can be used to generate entirely new molecular structures that are optimized to fit a specific target's binding site, opening up new possibilities for therapeutic applications. tandfonline.com

Computational TechniquePotential Application for this compoundExpected Outcome
QSAR Modeling Correlate structural features of analogs with a specific biological activity (e.g., enzyme inhibition).A predictive model to guide the design of more potent compounds.
Molecular Docking Predict the binding pose and affinity of the compound within the active site of a target protein.Identification of key interacting residues and rationale for structural modifications.
Molecular Dynamics Simulate the dynamic behavior of the compound-protein complex over time.Understanding of binding stability and the role of conformational changes.
Virtual Screening Screen large chemical databases for molecules with similar properties or predicted activity.Identification of novel scaffolds and potential lead compounds.

Unraveling Complex Molecular Interaction Networks and Pleiotropic Effects in Biological Systems

A critical area of future research will be to elucidate the biological targets and molecular interaction networks of this compound. Identifying the specific proteins or other biomolecules with which this compound interacts is the first step toward understanding its mechanism of action. nih.gov Modern chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, can be used to pull down binding partners from cell lysates.

Once primary targets are identified, it will be important to investigate the downstream effects on cellular signaling pathways. Small molecule inhibitors can have complex and far-reaching effects on cellular processes. youtube.com Techniques like transcriptomics (RNA-seq) and proteomics can provide a global view of the changes in gene and protein expression induced by the compound. This systems-level approach can help to uncover unexpected biological activities and potential pleiotropic effects, where the compound influences multiple targets or pathways. nih.gov

Exploration of this compound as a Molecular Probe for Fundamental Biological Discovery

Beyond any potential therapeutic applications, this compound and its derivatives could be developed into valuable molecular probes for basic biological research. By attaching a fluorescent tag, a biotin (B1667282) handle, or a photo-crosslinking group, the compound can be transformed into a tool for visualizing and identifying its cellular targets and interaction partners. youtube.com These probes can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and affinity-based protein profiling.

For example, a fluorescently labeled version of the compound could be used to track its subcellular localization in real-time, providing clues about its site of action. A biotinylated derivative could be used to isolate and identify its binding proteins, as mentioned previously. Furthermore, bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), could be designed by linking the compound to a ligand for an E3 ubiquitin ligase, thereby inducing the targeted degradation of its protein target. youtube.com

Probe TypeModificationResearch Application
Fluorescent Probe Covalent attachment of a fluorophore.Visualization of subcellular localization and target engagement in live cells.
Affinity Probe Incorporation of a biotin tag.Isolation and identification of binding partners from complex biological samples.
Photoaffinity Probe Introduction of a photoreactive group.Covalent labeling of target proteins upon UV irradiation for definitive target identification.

Integration with High-Throughput Screening Methodologies for Further Mechanistic Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of large numbers of compounds for a specific biological activity. youtube.com Integrating this compound and a library of its derivatives into HTS campaigns could rapidly identify novel biological activities and provide starting points for new research avenues. nih.gov

A variety of HTS assay formats could be employed, from simple cell viability assays to more complex, target-based assays measuring enzyme activity or protein-protein interactions. youtube.comrsc.org For example, a library of analogs could be screened against a panel of kinases or proteases to identify potential enzyme inhibitors. Alternatively, cell-based phenotypic screens could be used to identify compounds that induce a desired cellular response, such as the inhibition of cancer cell proliferation or the modulation of a specific signaling pathway. nih.gov The data generated from these screens would be invaluable for building SAR models and for prioritizing compounds for further mechanistic studies.

Q & A

Basic Research Questions

Q. What are the standard methods for structural characterization of N-(4-acetamidophenyl)-2-nitrobenzamide?

  • Methodological Answer : The compound is typically characterized using a combination of IR spectroscopy , UV-Vis spectrophotometry , and ¹H NMR spectroscopy .

  • IR Spectroscopy : Key bands include the amide I carbonyl stretch (~1682 cm⁻¹), aromatic C-C vibrations (1523–1548 cm⁻¹), and C-S-C groups (687–685 cm⁻¹) for heterocyclic moieties .
  • ¹H NMR : Signals for aromatic protons (δ 7.37–7.52 ppm), NH groups (δ 10.25 ppm), and alkyl substituents (e.g., ethyl CH₃ at δ 1.38 ppm) are critical for confirming substituent positions .
  • UV-Vis : Absorbance maxima in ethanol or water (e.g., λmax ~270–300 nm) can validate π-π* transitions in aromatic/amide systems .

Q. How is purity assessed for this compound?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Silica gel GF254 plates with suitable mobile phases (e.g., ethyl acetate/hexane) are used to detect impurities. Spots are visualized under UV light or via iodine vapor .
  • Spectroscopic Purity Tests : IR and NMR spectra are compared against a reference standard to confirm absence of extraneous peaks. Residual solvents or byproducts are quantified via headspace GC-MS if required .

Q. What solubility properties are relevant for experimental design?

  • Methodological Answer : The compound is a white crystalline powder soluble in ethanol but insoluble in water. Standard pharmacopeial methods (e.g., shake-flask technique) are used to determine solubility in solvents like DMSO, methanol, or acetonitrile, which informs solvent choices for reactions or assays .

Advanced Research Questions

Q. How can spectral overlaps in IR or NMR data be resolved during structural analysis?

  • Methodological Answer :

  • Deconvolution Techniques : For IR, Gaussian fitting of overlapping bands (e.g., amide I and aromatic C=C stretches) using software like OMNIC™ clarifies contributions from individual functional groups .
  • 2D NMR (COSY, HSQC) : Resolves overlapping ¹H signals by correlating proton-proton or proton-carbon couplings. For example, HSQC distinguishes NH protons in amides from aromatic protons .
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotational isomerism) .

Q. What validation parameters are critical for developing a quantitative UV spectrophotometric assay?

  • Methodological Answer :

  • Linearity : A calibration curve (e.g., y = 0.9999x + 0.1393, r² ≥ 0.999) across 80–120% of the target concentration confirms proportionality .
  • Accuracy/Precision : Spike-recovery studies (e.g., 98–102% recovery) and triplicate measurements (%RSD < 2%) ensure reproducibility .
  • Specificity : Absence of interference from degradation products (validated via forced degradation studies under heat/light/acid-base conditions) .

Q. How can synthetic routes be optimized to improve yield or reduce impurities?

  • Methodological Answer :

  • Reaction Monitoring : In situ FTIR or HPLC tracks intermediate formation (e.g., amide coupling). Adjusting stoichiometry, temperature, or catalysts (e.g., HATU for amidation) minimizes side products .
  • Crystallization Optimization : Solvent polarity (e.g., ethanol/water mixtures) and cooling rates are tuned to enhance crystal purity. Repeated recrystallization reduces residual thiadiazole or nitrobenzene byproducts .

Q. What strategies are used to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Bioisosteric Replacement : Substituting the nitro group with CF₃ or Cl (as in related herbicides like fomesafen) modulates electron-withdrawing effects and binding affinity .
  • Molecular Docking : Computational tools (e.g., AutoDock Vina) predict interactions with target proteins (e.g., enzyme active sites). For example, the acetamidophenyl moiety may anchor the compound to hydrophobic pockets .
  • In Vitro Screening : Libraries of analogs are tested for biological activity (e.g., antimicrobial assays) to correlate substituent changes with potency .

Data Contradictions and Resolution

Discrepancies in reported solubility or spectral data across studies

  • Resolution : Cross-validate using multiple techniques (e.g., NMR with LC-MS for purity) and adhere to standardized pharmacopeial protocols. For example, IR spectra should match reference samples prepared via identical crystallization conditions .

Conflicting biological activity in SAR studies

  • Resolution : Control for assay conditions (e.g., pH, solvent traces) and confirm compound stability via stability-indicating HPLC. Reproduce results using independent synthetic batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.